molecular formula C7H8ClN B054526 4-Chlorobenzylamine CAS No. 104-86-9

4-Chlorobenzylamine

Cat. No.: B054526
CAS No.: 104-86-9
M. Wt: 141.6 g/mol
InChI Key: YMVFJGSXZNNUDW-UHFFFAOYSA-N
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Description

4-Chlorobenzylamine (ClBA, CAS: 104-86-9) is a halogenated aromatic amine with a benzene ring substituted by a chlorine atom at the para position and a benzylamine (–CH₂NH₂) group. It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. For instance, ClBA serves as a key intermediate in the synthesis of pyrimidin-4-amine derivatives (e.g., CCR4 antagonists ) and antiviral agents (e.g., pyrrolo[2,3-d]pyrimidines) . It is also employed in hydrogenation reactions, such as the catalytic reduction of 4-chlorobenzonitrile to ClBA using silica-supported Fe nanoparticles with Al additives (96% yield) .

Physicochemical characterization includes ¹H-NMR (CDCl₃, δ: 7.3–7.4 ppm for aromatic protons; 4.45–4.57 ppm for benzylic CH₂) and ESI-MS (m/z = 141.6 [M+H]⁺ for ClBA derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzylamine can be synthesized through the reaction of 4-chlorobenzyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a solvent such as methanol or ethanol and may require heating to reflux temperatures .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the catalytic hydrogenation of 4-chlorobenzonitrile. This method uses a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that form complex molecules essential for therapeutic agents.

  • Antidepressants and Antipsychotics : Research indicates that derivatives of this compound are involved in the synthesis of compounds that exhibit antidepressant and antipsychotic properties. For instance, modifications of this compound have been studied for their inhibitory activity against monoamine oxidase, an enzyme linked to mood regulation .
  • Antitumor Agents : A study highlighted the potential of this compound derivatives in developing antitumor agents. These compounds were evaluated for their efficacy against various cancer cell lines, showcasing promising results in inhibiting tumor growth .

Material Science Applications

In material science, this compound is utilized in the development of polymers and coatings due to its chemical reactivity.

  • Polymer Synthesis : The compound can act as a building block for synthesizing polyamide and polyurethane materials. Its ability to react with isocyanates facilitates the production of high-performance polymers used in various applications, including automotive and aerospace industries .
  • Corrosion Inhibition : Recent studies have identified this compound as an effective corrosion inhibitor for mild steel in hydrochloric acid environments. The mechanism involves adsorption on the metal surface, forming a protective layer that reduces corrosion rates significantly. Electrochemical impedance spectroscopy (EIS) has been employed to assess its effectiveness, revealing substantial improvements in corrosion resistance .
  • Antidepressant Synthesis : A study published in ResearchGate detailed the synthesis of novel antidepressants involving this compound derivatives. The compounds were tested for their binding affinity to serotonin receptors, demonstrating significant potential for clinical applications .
  • Corrosion Inhibition Study : An investigation into the use of this compound as a corrosion inhibitor revealed that it could reduce corrosion rates by over 90% under specific conditions. This study utilized both experimental methods and computational modeling to validate the findings .
  • Polymer Development : Research conducted on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 4-chlorobenzylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Halogenated Analogs

ClBA is structurally analogous to 4-bromobenzylamine (BrBA) and 4-iodobenzylamine (IBA), differing only in the halogen substituent. Studies targeting the S1 pocket of serine proteases (e.g., human urokinase-type plasminogen activator, uPA) reveal significant differences in inhibitory potency due to halogen size and polarizability:

Compound Ki (mM) for uPA Inhibition Key Interactions
4-Chlorobenzylamine 9.15 ± 0.02 Weak halogen bonding with Asp189
4-Bromobenzylamine 1.28 ± 0.06 Stronger halogen bonding
4-Iodobenzylamine 1.38 ± 0.09 Optimal halogen bonding

Key Findings :

  • Heavier halogens (Br, I) enhance binding via halogen bonding, improving inhibitory potency by ~7-fold compared to ClBA .
  • ClBA’s weaker affinity (<9 mM Ki) limits its use in enzyme inhibition, whereas IBA and BrBA are preferred for targeting halogen-bond-accepting residues .

Comparison with Other Substituted Benzylamines

(a) 4-Hydroxybenzylamine

  • Replacing Cl with –OH reduces activity (Ki >5 mM for uPA), highlighting the necessity of halogen substituents for halogen bonding .

(b) 4-Methylbenzylamine and 4-Methoxybenzylamine

  • Methyl and methoxy groups improve solubility but reduce steric compatibility in enzyme binding. For example, ClBA-derived Schiff bases exhibit higher antifungal activity (MIC: <100 µg/mL) compared to 4-methylbenzylamine analogs (MIC: >100 µg/mL) .

(c) 4-Chloroaniline

  • Replacing the –CH₂NH₂ group in ClBA with –NH₂ (as in 4-chloroaniline) eliminates antifungal activity (MIC: >100 µg/mL vs. 12.5 µg/mL for hydrazine derivatives), underscoring the critical role of the benzylamine moiety .

Physicochemical Properties

Property This compound 4-Bromobenzylamine 4-Iodobenzylamine
Molecular Weight 141.60 g/mol 186.05 g/mol 233.07 g/mol
LogP (Predicted) 1.82 2.15 2.48
NMR (¹H, CDCl₃) δ 7.3–7.4 (aromatic), 4.5 (CH₂) Similar to ClBA Similar to ClBA
Synthetic Yield* 96% (Fe/Al catalysis) 80–90% 70–85%

*Synthetic yields vary based on catalytic systems.

Biological Activity

4-Chlorobenzylamine (ClBA) is an organic compound with diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of ClBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its chlorinated benzyl group, which contributes to its biological interactions. The compound has the following structural formula:

  • Molecular Formula : C7H8ClN
  • Molecular Weight : 155.60 g/mol

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

ClBA has been studied for its ability to inhibit uPA, a serine protease implicated in cancer metastasis. Research indicates that ClBA binds effectively to the S1 pocket of uPA, demonstrating a stronger inhibitory effect than non-halogenated analogues. The binding mode involves halogen bonding, which enhances the interaction between ClBA and the enzyme, potentially leading to therapeutic applications in breast cancer treatment .

Anticancer Activity

Recent studies have highlighted ClBA's anticancer properties. In a comprehensive analysis involving the NCI-60 cell line panel, compounds derived from ClBA exhibited significant growth inhibition across various cancer cell lines. For instance, certain derivatives showed mean growth inhibition rates exceeding 90%, indicating strong anticancer potential .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
uPA Inhibition ClBA inhibits uPA with higher efficacy than non-halogenated counterparts, targeting cancer metastasis.
Anticancer Effects Exhibits significant growth inhibition in multiple cancer cell lines (IC50 < 4 µM in some cases).
CNS Depressant Activity Demonstrated potential CNS depressant effects in behavioral studies, suggesting sedative properties.
Insecticidal Activity Shows insecticidal effects against specific aphid species and moderate antifungal activity .

Case Studies and Research Findings

  • Inhibition Studies on uPA :
    • ClBA was tested alongside other halogenated benzylamines (BrBA and IBA) for their inhibitory effects on uPA. The study revealed that ClBA exhibited superior binding affinities due to halogen interactions, making it a promising candidate for further drug development targeting serine proteases involved in cancer progression .
  • Anticancer Activity Assessment :
    • A study involving various synthesized compounds based on ClBA revealed that modifications to the benzyl moiety significantly influenced anticancer activity. Compounds with electron-withdrawing groups at the para position demonstrated enhanced efficacy against cancer cell lines, suggesting structure-activity relationships that could guide future research .
  • CNS Activity Evaluation :
    • Behavioral assessments indicated that compounds derived from ClBA reduced locomotor activity in animal models, pointing towards potential applications as CNS depressants. These findings warrant further exploration into their sedative properties and mechanisms of action within the central nervous system .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorobenzylamine derivatives, and how can reaction yields be optimized?

Answer: this compound is commonly used as a nucleophile in amide coupling reactions. A general protocol involves reacting it with activated carboxylic acids (e.g., acid chlorides or anhydrides) in anhydrous solvents like dichloromethane or THF under basic conditions (e.g., DIEA or triethylamine). For example, in the synthesis of pyrimidine amide derivatives, coupling this compound with a chloropyrimidine intermediate using HATU as a coupling agent achieved a 73% yield . To optimize yields:

  • Use stoichiometric excess of this compound (1.2–1.5 equivalents).
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography with gradients like hexane:EtOAc (1:1) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • 1H-NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for the chlorobenzyl group) and the benzylic -CH2-NH- group (δ 4.4–4.7 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 358.0 for an amide derivative) .
  • Melting Point : Reported values range from 115–116°C for amides and 263–265°C for hydrochloride salts, though decomposition may occur .

Advanced Research Questions

Q. How does the catalytic efficiency of Zr-based clusters impact amidation reactions involving this compound?

Answer: Zr12 oxo clusters demonstrate superior catalytic activity compared to Zr6 clusters in amidation reactions. For instance, Zr12 achieved a 98% yield in coupling this compound with an aryl chloride, versus 69% with Zr5. Key factors:

  • Enhanced Lewis acidity and surface dynamics of Zr12 improve substrate activation.
  • Optimize catalyst loading (5–10 mol%) and reaction time (24–48 hours) under inert conditions .

Q. What structural features of this compound derivatives correlate with biological activity (e.g., thrombin inhibition)?

Answer:

  • Hydrogen Bonding : The -NH2 group in this compound forms critical hydrogen bonds with thrombin’s active site (e.g., Asp189 and Gly219), as shown in crystallographic studies .
  • Chlorine Substituent : The para-chloro group enhances binding affinity via hydrophobic interactions. Derivatives with electron-withdrawing groups (e.g., nitro) show reduced potency due to steric hindrance .
  • SAR Insights : Modifying the benzylamine backbone (e.g., adding piperidine rings) improves metabolic stability but may reduce solubility .

Q. How can researchers address contradictory data in meta-analyses of heterogeneous catalytic studies involving this compound?

Answer:

  • Quantify Heterogeneity : Use metrics like to assess variability across studies. For example, an >50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by catalyst type or solvent) .
  • Sensitivity Analysis : Exclude outliers (e.g., studies using non-standardized purity grades of this compound) .
  • Random Effects Models : Apply these to account for between-study variance in yield or efficiency data .

Q. What methodologies ensure reproducibility in synthesizing this compound-based compounds across laboratories?

Answer:

  • Standardized Protocols : Adopt published procedures with exact stoichiometry (e.g., 1:1.2 molar ratios for amine:acid couplings) .
  • Quality Control : Use HPLC (>95% purity) and NMR to verify batch consistency.
  • Database Selection : Prioritize PubMed and Web of Science for systematic reviews, as they offer higher precision and recall than Google Scholar .

Q. How do solvation effects influence the reactivity of this compound in organocatalytic systems?

Answer:

  • Polar Solvents : Acetonitrile or DMF stabilize intermediates in photo-organo redox catalysis, enhancing reaction rates by 30–40% compared to non-polar solvents .
  • Water Content : Trace H2O (≤0.1%) in THF can hydrolyze intermediates; use molecular sieves for anhydrous conditions .

Q. Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of this compound salts?

Answer:

  • Single-Crystal X-ray Diffraction : Resolves O–H⋯Cl and N–H⋯Cl interactions (e.g., donor-acceptor distances of 2.866–3.417 Å in hydrochloride salts) .
  • DFT Calculations : Validate experimental data by modeling electrostatic potentials and bond angles .

Properties

IUPAC Name

(4-chlorophenyl)methanamine
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InChI

InChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMVFJGSXZNNUDW-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CN)Cl
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID7059307
Record name 4-Chlorobenzylamine
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Molecular Weight

141.60 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Chlorobenzylamine
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CAS No.

104-86-9
Record name 4-Chlorobenzylamine
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Record name Benzenemethanamine, 4-chloro-
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Synthesis routes and methods

Procedure details

Sponge nickel from Comparative Example 1 (12 mg, 20 mol % Ni on substrate) was washed with MeOH three times to remove water and added to 4-chlorobenzonitrile (0.137 g, 1 mmol) dissolved in 7 N ammonia in MeOH (4 ml) in a pressure vessel. The vessel was sealed and purged twice with hydrogen then pressurised to 5-6 bar with hydrogen and the contents magnetically stirred at room temperature. Progress of reaction was carried out by GCMS analysis. After 24 h the hydrogen was vented and the Ni catalyst removed by filtration. The filtrate was concentrated on a rotary evaporator to give 4-chlorobenzylamine (0.14 g, 99%). GCMS purity 78%.
Quantity
0.137 g
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reactant
Reaction Step One
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4 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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